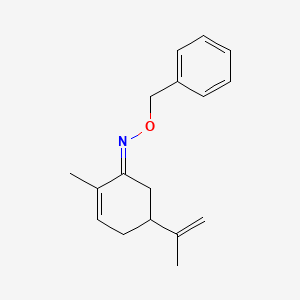

(1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine

Description

The exact mass of the compound this compound is 255.162314293 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-2-methyl-N-phenylmethoxy-5-prop-1-en-2-ylcyclohex-2-en-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-13(2)16-10-9-14(3)17(11-16)18-19-12-15-7-5-4-6-8-15/h4-9,16H,1,10-12H2,2-3H3/b18-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQLVGKJFWKWHG-ISLYRVAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1=NOCC2=CC=CC=C2)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=CCC(C/C1=N\OCC2=CC=CC=C2)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine, with the CAS number 1111597-77-3, is a compound that has garnered interest for its potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 255.35 g/mol. This compound features a unique structural configuration that may contribute to its biological properties.

Biological Activity

Research into the biological activity of this compound is still emerging. However, several studies provide insights into its potential effects:

1. Neuroleptic Activity

A study on related compounds suggests that benzamide derivatives, which share structural similarities with this compound, exhibit neuroleptic activity. These compounds were evaluated for their ability to inhibit apomorphine-induced stereotyped behavior in rats, indicating potential antipsychotic effects. The correlation between structure and activity was significant, suggesting that modifications to the benzamide structure can enhance neuroleptic properties .

Case Study 1: Structure Activity Relationship (SAR)

In a comparative analysis of various imine-linked compounds, researchers identified that structural modifications significantly impacted biological activity. The introduction of electron-donating groups like benzyloxy increased the efficacy of these compounds in biological assays, suggesting a potential pathway for optimizing the activity of this compound .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of similar compounds to various biological targets. These studies indicate that the specific configuration of the cyclohexene ring and the presence of functional groups like imines can significantly influence binding interactions, thereby affecting biological outcomes like enzyme inhibition or receptor antagonism .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H21NO |

| Molecular Weight | 255.35 g/mol |

| CAS Number | 1111597-77-3 |

| Purity | >95% |

| Chemical Structure | See SMILES notation above |

Scientific Research Applications

Basic Information

- Molecular Formula : C17H21NO

- Molecular Weight : 255.3547 g/mol

- SMILES Notation : CC(=C)C1CC=C(/C(=N/OCc2ccccc2)/C1)C

Structural Characteristics

The compound features a cyclohexene core with an imine functional group, which is crucial for its reactivity. The presence of the benzyloxy group enhances its solubility and stability, making it suitable for various applications.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a precursor or intermediate in synthesizing biologically active molecules. Compounds with similar structures have been investigated for their pharmacological properties, including:

- Anticancer Activity : Analogous compounds have shown promise in inhibiting tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The presence of the imine group may contribute to antimicrobial activity, making it a candidate for further exploration against resistant bacterial strains.

Organic Synthesis

In organic synthesis, (1E)-N-(benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine can serve as:

- A Building Block : The compound can be utilized as a building block for synthesizing more complex molecules, particularly in the synthesis of heterocycles.

- Reagent in Cycloadditions : Its reactivity can be exploited in cycloaddition reactions, where it may participate as a nucleophile or electrophile, facilitating the formation of new carbon-carbon bonds.

Agrochemical Applications

Due to its structural features, the compound may also find applications in the agrochemical industry:

- Pesticide Development : Compounds with similar frameworks have been explored for their potential as insecticides or fungicides. The benzyloxy group may enhance the bioavailability of the active compounds.

Case Study 1: Anticancer Activity

Research has indicated that compounds with similar cyclohexene structures exhibit significant anticancer properties. For instance, studies on derivatives of cyclohexene imines have demonstrated their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle modulation.

Case Study 2: Organic Synthesis Methodologies

A study published in a reputable journal detailed the use of azaoxyallyl cations derived from related compounds in [2+4] cycloaddition reactions. The findings highlighted the efficiency of these reactions under mild conditions, showcasing how this compound could be leveraged to synthesize complex molecules efficiently.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.